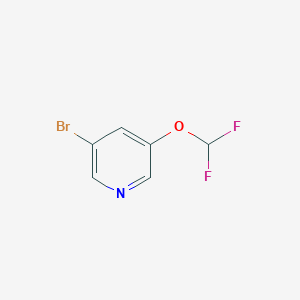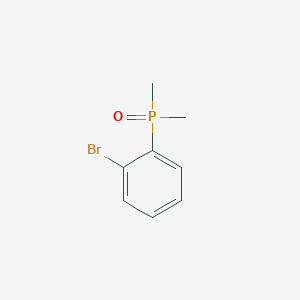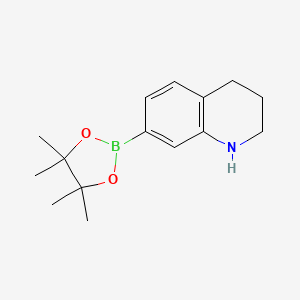
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline
Overview
Description
The compound “7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline” contains a tetrahydroquinoline group and a tetramethyl-1,3,2-dioxaborolane group. Tetrahydroquinoline is a type of organic compound that is a saturated derivative of quinoline. The tetramethyl-1,3,2-dioxaborolane group is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a tetrahydroquinoline derivative with a boronic acid or boronate-containing compound. This could potentially be achieved through a Suzuki-Miyaura cross-coupling reaction .Chemical Reactions Analysis
The tetramethyl-1,3,2-dioxaborolane group is known to participate in various types of cross-coupling reactions, including Suzuki-Miyaura reactions . The tetrahydroquinoline portion of the molecule could potentially undergo various types of reactions depending on the specific substituents present.Scientific Research Applications
Suzuki Cross-Coupling Reaction Applications : One study describes a methodology for introducing aryl and vinyl substituents in quinoline derivatives, including 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline. This is achieved through Suzuki cross-coupling reactions, highlighting the compound's utility in complex organic syntheses (Babudri et al., 2006).
Structural and Conformational Analysis : Another study focuses on the synthesis and structural analysis of compounds containing the 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group. The research includes detailed crystallographic and conformational analyses using Density Functional Theory (DFT), providing insights into the molecular structure and physicochemical properties of these compounds (Huang et al., 2021).
Synthesis of Boric Acid Ester Intermediates : Research on the synthesis of boric acid ester intermediates, which include the 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) group, demonstrates their importance in organic chemistry. These intermediates are crucial for various chemical reactions and synthesis processes (Wu et al., 2021).
Palladium-Catalyzed Borylation : A study on the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through palladium-catalyzed borylation highlights another key application. This method is particularly effective for arylbromides bearing sulfonyl groups, showcasing the compound's role in facilitating specific types of chemical reactions (Takagi & Yamakawa, 2013).
properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO2/c1-14(2)15(3,4)19-16(18-14)12-8-7-11-6-5-9-17-13(11)10-12/h7-8,10,17H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWFSESZFIZJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCN3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)
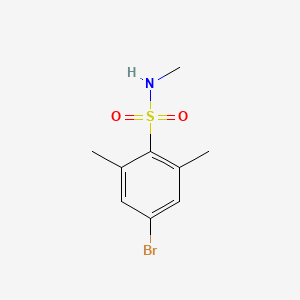


![1-[1-(Diphenylmethyl)-3-azetidinyl]-cyclopropanamine](/img/structure/B1444362.png)

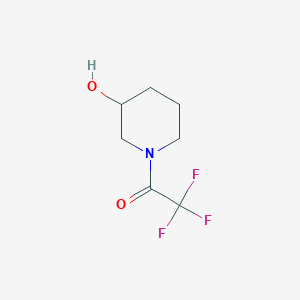
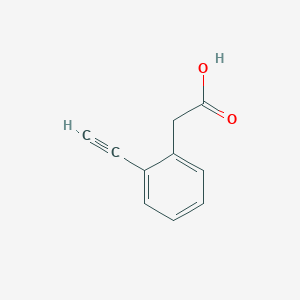
![Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444367.png)
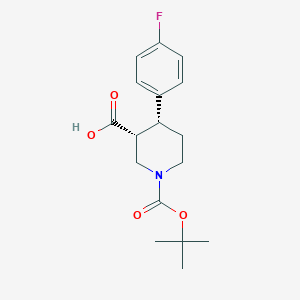
![3-{[Tert-butyl(dimethyl)silyl]oxy}-2,2-dimethylpropan-1-ol](/img/structure/B1444372.png)
![{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol](/img/structure/B1444376.png)
